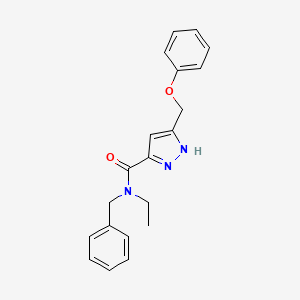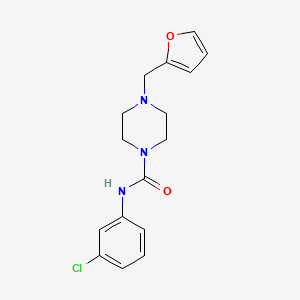![molecular formula C16H15N3O3 B5450610 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5450610.png)
1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol is an organic compound characterized by the presence of a benzimidazole ring substituted with a 4-nitrobenzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 4-nitrobenzyl chloride with 2-(1H-benzimidazol-2-yl)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the ethanol moiety can be replaced by other nucleophiles.
Hydrogenation: The nitro group can be selectively hydrogenated to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines, aprotic solvents like DMF or DMSO.
Hydrogenation: Hydrogen gas, Pd/C catalyst, room temperature.
Major Products:
Reduction: 1-[1-(4-aminobenzyl)-1H-benzimidazol-2-yl]ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-[1-(4-aminobenzyl)-1H-benzimidazol-2-yl]ethanol: Similar structure but with an amino group instead of a nitro group.
1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[1-[(4-nitrophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11(20)16-17-14-4-2-3-5-15(14)18(16)10-12-6-8-13(9-7-12)19(21)22/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKZQKXSBLZIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-butanamine](/img/structure/B5450529.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5450533.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5450544.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5450551.png)

![3-[(2-fluorobenzyl)thio]-4-isopropyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5450565.png)
![methyl 4-[5-({ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5450569.png)
![6-amino-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}nicotinamide](/img/structure/B5450572.png)
![N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5450582.png)
![3,4-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5450589.png)
![2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B5450593.png)

![2-{[5-(DIMETHYLAMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE](/img/structure/B5450602.png)
![N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5450618.png)
